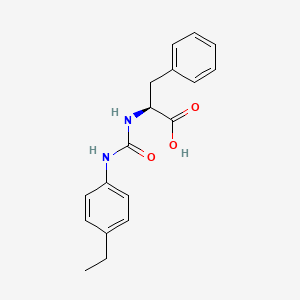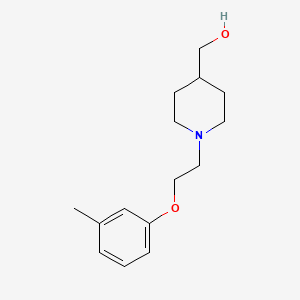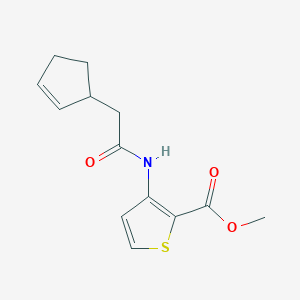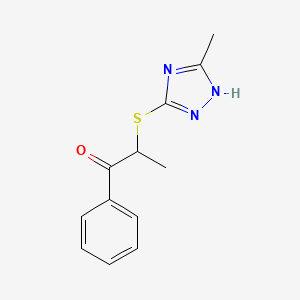
n-(5-Nitrothiophen-3-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(5-Nitrothiophen-3-yl)methanesulfonamide: is a chemical compound with the molecular formula C5H6N2O4S2 and a molecular weight of 222.24 g/mol It is characterized by the presence of a nitro group attached to a thiophene ring, which is further connected to a methanesulfonamide group
Preparation Methods
The synthesis of n-(5-Nitrothiophen-3-yl)methanesulfonamide typically involves the nitration of thiophene followed by sulfonation. The general synthetic route can be summarized as follows:
Nitration: Thiophene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position of the thiophene ring.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, reaction time, and the concentration of reagents.
Chemical Reactions Analysis
n-(5-Nitrothiophen-3-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen gas, catalysts (e.g., palladium on carbon), and nucleophiles (e.g., amines, alcohols).
Scientific Research Applications
n-(5-Nitrothiophen-3-yl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have been studied for their potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of n-(5-Nitrothiophen-3-yl)methanesulfonamide involves its interaction with specific molecular targets. For example, its antimicrobial activity is attributed to the inhibition of bacterial enzymes, leading to the disruption of essential metabolic pathways. The nitro group plays a crucial role in this activity by undergoing reduction within the bacterial cell, generating reactive intermediates that damage cellular components .
Comparison with Similar Compounds
n-(5-Nitrothiophen-3-yl)methanesulfonamide can be compared with other similar compounds, such as:
n-(5-Nitrothiophen-2-yl)methanesulfonamide: Similar structure but with the nitro group at the 2-position.
n-(5-Nitrothiophen-3-yl)ethanesulfonamide: Similar structure but with an ethanesulfonamide group instead of methanesulfonamide.
n-(5-Nitrothiophen-3-yl)methanesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of sulfonamide.
Properties
Molecular Formula |
C5H6N2O4S2 |
|---|---|
Molecular Weight |
222.2 g/mol |
IUPAC Name |
N-(5-nitrothiophen-3-yl)methanesulfonamide |
InChI |
InChI=1S/C5H6N2O4S2/c1-13(10,11)6-4-2-5(7(8)9)12-3-4/h2-3,6H,1H3 |
InChI Key |
FWGORRONOWDYCL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CSC(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-{[(2,2,2-trichloro-1-{[(2E)-3-phenylprop-2-enoyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B14909823.png)



![tert-Butyl 2-oxo-3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B14909838.png)



